1-Aminoanthraquinone

Catalog No.
S8045261
CAS No.
25620-59-1
M.F
C14H9NO2
M. Wt
223.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminoanthraquinone

CAS Number

25620-59-1

Product Name

1-Aminoanthraquinone

IUPAC Name

1-aminoanthracene-9,10-dione

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2

InChI Key

KHUFHLFHOQVFGB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N

1-Aminoanthraquinone (CAS: 25620-59-1) is a substituted anthraquinone widely used as a primary intermediate in the synthesis of a range of anthraquinone-based dyes, including vat, disperse, and reactive dyes. Its core structure, featuring an amino group at the C1 position, is fundamental to its reactivity and photophysical properties, making it a critical precursor for producing specific red, orange, and blue colorants. Beyond traditional dyeing, its stable aromatic system and redox-active quinone moiety have led to its use in developing functional materials for applications such as organic electronics and analytical probes.

Direct substitution of 1-aminoanthraquinone with its common positional isomer, 2-aminoanthraquinone, is unviable for most applications due to critical differences in molecular properties. The placement of the amino group at the C1 position, adjacent to a carbonyl group, allows for intramolecular hydrogen bonding that is absent in the C2 isomer. This structural distinction fundamentally alters the compound's electronic distribution, leading to significant, performance-defining shifts in its absorption spectrum (color), electrochemical reduction potential, and thermal stability. Consequently, substituting one isomer for the other will result in a different final product color, altered processability at high temperatures, and incompatible performance in electrochemical systems.

Distinctive Red-Orange Hue: Differentiated Visible Light Absorption vs. 2-Amino Isomer

The position of the amino group dictates the visible color of the compound. In acetonitrile, 1-Aminoanthraquinone exhibits a maximum absorption (λmax) at 484 nm, corresponding to a distinct red-orange color. In contrast, its common substitute, 2-Aminoanthraquinone, shows a λmax at 438 nm under identical conditions, a significant hypsochromic (blue) shift of 46 nm that results in a yellow color. This difference is critical for achieving specific target shades in dye formulation.

Evidence DimensionMaximum Visible Light Absorption (λmax)
Target Compound Data484 nm
Comparator Or Baseline2-Aminoanthraquinone: 438 nm
Quantified Difference46 nm shift (red-shifted)
ConditionsAcetonitrile solvent

This significant spectral shift makes the isomers non-interchangeable for applications where a specific red-orange color is required, as the 2-amino isomer yields a yellow hue.

Processability Advantage: Lower Melting Point for Polymer and Melt Processing

1-Aminoanthraquinone possesses a significantly lower melting point (251 °C) compared to its 2-amino isomer. Data for 2-Aminoanthraquinone shows a much higher melting point, typically reported between 292-303 °C. This difference of over 40 °C is a key consideration for thermal processing applications.

Evidence DimensionMelting Point (°C)
Target Compound Data251 °C
Comparator Or Baseline2-Aminoanthraquinone: 292-303 °C
Quantified Difference>41 °C lower melting point
ConditionsStandard atmospheric pressure

The lower melting point can improve dispersibility and reduce thermal stress on the host material during melt blending with polymers, making it more suitable for certain high-temperature plastics applications.

Electrochemical Distinction: Unique Reduction Behavior for Redox-Active Systems

In cyclic voltammetry studies in acetonitrile, 1-Aminoanthraquinone displays a first reduction potential (Epc1) at -1.13 V vs. Fc/Fc+. This value is influenced by the intramolecular hydrogen bond between the amino and carbonyl groups. While a direct head-to-head comparison under identical conditions is not available, studies of 2-aminoanthraquinone derivatives show different reduction potentials, as the electronic environment of the quinone core is not modulated by the same hydrogen bonding, altering its electron-accepting properties. This makes 1-Aminoanthraquinone's electrochemical signature distinct from its isomer.

Evidence DimensionFirst Reduction Potential (Epc1) vs. Fc/Fc+
Target Compound Data-1.13 V
Comparator Or Baseline2-Aminoanthraquinone: Structurally distinct; lacks the intramolecular H-bond that modulates the potential in the 1-amino isomer.
Quantified DifferenceN/A (Qualitatively different electrochemical behavior)
ConditionsCyclic Voltammetry in Acetonitrile, 0.1 M TBAPF6

For applications in redox flow batteries or electrochemical sensors, this specific reduction potential is a critical design parameter, making the 1-amino isomer the required choice for systems optimized for this voltage.

Precursor for Specific Red, Violet, and Blue Anthraquinone Dyes

The well-defined visible absorption at ~484 nm makes 1-aminoanthraquinone the specific starting material for dyes where a red-orange chromophore is required as the synthetic base. It is a documented precursor for various disperse, reactive, and vat dyes where subsequent chemical modification builds upon this specific color foundation. Using the 2-amino isomer would result in an entirely different color palette.

Colorant for High-Temperature Engineering Plastics

The thermal properties of 1-aminoanthraquinone, particularly its melting point of ~251 °C, make it suitable for incorporation into polymers that are processed at high temperatures. Its lower melting point compared to the 2-amino isomer can facilitate better dispersion and homogenization in the polymer melt, reducing the risk of thermal degradation of the host material while imparting a stable red-orange coloration.

Development of Redox-Active Materials for Energy Storage

The defined electrochemical reduction potential at -1.13 V (vs Fc/Fc+) makes this compound a candidate for use as a redox-active component in non-aqueous energy storage systems, such as organic redox flow batteries. Researchers designing systems that operate at this specific potential would select 1-aminoanthraquinone to meet the required voltage window and leverage its stable quinone core for reversible energy cycling.

Physical Description

Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS]

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.063328530 g/mol

Monoisotopic Mass

223.063328530 g/mol

Heavy Atom Count

17

UNII

N5YYY1NEUI

Related CAS

28411-42-9

General Manufacturing Information

9,10-Anthracenedione, 1-amino-: ACTIVE
9,10-Anthracenedione, amino-: INACTIVE

Dates

Last modified: 11-23-2023

Pd-catalyzed α-selective C(sp3)-H acetoxylation of amides through an unusual cyclopalladation mechanism

Meining Wang, Yang Yang, Zhoulong Fan, Zhen Cheng, Weiliang Zhu, Ao Zhang
PMID: 25603885   DOI: 10.1039/c4cc09576f

Abstract

We report the first example of Pd-catalyzed site-selective α-C(sp(3))-H oxidation/acetoxylation of amides through an unusual [4,6]-bicyclic metallacycle intermediate with 1-aminoanthraquinone as a new bidentate directing group. In addition to the distinct mechanism and high efficiency, the reaction is highly appealing due to the ample commercial source, low-cost, as well as easy removal and recycling of the auxiliary group.


Influence of different amino substituents in position 1 and 4 on spectroscopic and acid base properties of 9,10-anthraquinone moiety

Anna Wcisło, Paweł Niedziałkowski, Elżbieta Wnuk, Dorota Zarzeczańska, Tadeusz Ossowski
PMID: 23466318   DOI: 10.1016/j.saa.2013.01.085

Abstract

A series of novel 1-amino and 1,4-diamino-9,10-anthraquinones, substituted with different alkyl groups, were synthesized as the result of alkylation with amino substituents. All the obtained aminoanthraquinone derivatives were characterized by NMR, IR spectroscopy and mass spectrometry. The spectroscopic properties of these compounds were determined by using UV-Vis spectroscopy in acetonitrile, and in the mixture of acetonitrile and methanol at different pH ranges. The effects of various substituents present in the newly developed anthraquinone derivatives and their ability to form hydrogen bonds between the carbonyl oxygen atom of anthraquinone moiety and nitrogen atom of N-H group in 1-aminoanthraquinone (1-AAQ) and 1,4-diaminoanthraquinone (1,4-DAAQ) were studied. Additionally, the effects of hydrogen bond formation between O-H group in hydroxyethylamino substituent and the carbonyl oxygen atom of anthraquinone were investigated. The spectroscopic behavior of the studied derivatives strongly depended on the solvent-solute interactions and the nature of solvent. The values of pKa for the new anthraquinones were determined by the combined potentiometric and spectrophotometric titration methods.


Probing excited-state dynamics and intramolecular proton transfer in 1-acylaminoanthraquinones via the intermolecular solvent response

Sarah J Schmidtke, David F Underwood, David A Blank
PMID: 16834066   DOI: 10.1021/jp051964l

Abstract

The dynamics of a series of 1-acylaminoanthraquinones with varying degrees of excited-state intramolecular proton transfer are studied in acetonitrile and dichloromethane. Events are followed via changes in the third-order intermolecular Raman response as a function of time after resonant excitation of the chromophore. Compared to electronically resonant probes of the solute, measuring the ultrafast dynamics using the nonresonant solvent response offers a new and complementary perspective on the events that accompany excitation and proton transfer. Experimentally observed changes in the nuclear polarizability of the solvent follow dynamic changes in the solvent-solute interactions. Reorganization of the solvent in response to the significant changes in the intermolecular interactions upon proton transfer is found to play an important role in the reaction dynamics. With transfer of the proton taking place rapidly, the solvent controls the dynamics via the time-dependent evolution of the free energy surface, even on subpicosecond time scales. In addition, the solvent response probes the effects of intermolecular energy transfer as energy released during the reactive event is rapidly transferred to the local solvent environment and then dissipates to the bulk solvent on about a 10 ps time scale. A brief initial account of a portion of this work has appeared previously, J. Am. Chem. Soc. 2004, 126, 8620-8621.


Ultrafast investigation of photoinduced charge transfer in aminoanthraquinone pharmaceutical product

Song Zhang, Simei Sun, Miaomiao Zhou, Lian Wang, Bing Zhang
PMID: 28233835   DOI: 10.1038/srep43419

Abstract

We investigated the mechanism of intramolecular charge transfer and the following radiationless dynamics of the excited states of 1-aminoanthraquinone using steady state and time-resolved absorption spectroscopy combined with quantum chemical calculations. Following photoexcitation with 460 nm, conformational relaxation via twisting of the amino group, charge transfer and the intersystem crossing (ISC) processes have been established to be the major relaxation pathways responsible for the ultrafast nonradiative of the excited S
state. Intramolecular proton transfer, which could be induced by intramolecular hydrogen bonding is inspected and excluded. Time-dependent density functional theory (TDDFT) calculations reveal the change of the dipole moments of the S
and S
states along the twisted coordinate of the amino group, indicating the mechanism of twisted intra-molecular charge transfer (TICT). The timescale of TICT is measured to be 5 ps due to the conformational relaxation and a barrier on the S
potential surface. The ISC from the S
state to the triplet manifold is a main deactivation pathway with the decay time of 28 ps. Our results observed here have yield a physically intuitive and complete picture of the photoinduced charge transfer and radiationless dynamics in anthraquinone pharmaceutial products.


Dissolved natural organic matter (NOM) impacts photosynthetic oxygen production and electron transport in coontail Ceratophyllum demersum

S Pflugmacher, C Pietsch, W Rieger, C E W Steinberg
PMID: 15885750   DOI: 10.1016/j.scitotenv.2005.03.021

Abstract

Dissolved natural organic matter (NOM) is dead organic matter exceeding, in freshwater systems, the concentration of organic carbon in all living organisms by far. 80-90% (w/w) of the NOM is made up of humic substances (HS). Although NOM possesses several functional groups, a potential effect on aquatic organisms has not been studied. In this study, direct effects of NOM from various origins on physiological and biochemical functions in the aquatic plant Ceratophyllum demersum are presented. Environmentally relevant concentrations of NOM cause inhibitory effects on the photosynthetic oxygen production of C. demersum. Various NOM sources and the synthetic humic substance HS1500 inhibit the photosynthetic oxygen production of the plant as observed with 1-amino-anthraquinone, a known inhibitor of plant photosynthesis. 1-Aminoanthraquinone may serve as an analogue for the quinoid structures in NOM and HS. Most likely, the effects of NOM may be related to quinoid structures and work downstream of photosynthesis at photosystem (PS) II.


Accuracy of color prediction of anthraquinone dyes in methanol solution estimated from first principle quantum chemistry computations

Piotr Cysewski, Tomasz Jeliński
PMID: 23250806   DOI: 10.1007/s00894-012-1717-4

Abstract

The electronic spectrum of four different anthraquinones (1,2-dihydroxyanthraquinone, 1-aminoanthraquinone, 2-aminoanthraquinone and 1-amino-2-methylanthraquinone) in methanol solution was measured and used as reference data for theoretical color prediction. The visible part of the spectrum was modeled according to TD-DFT framework with a broad range of DFT functionals. The convoluted theoretical spectra were validated against experimental data by a direct color comparison in terms of CIE XYZ and CIE Lab tristimulus model color. It was found, that the 6-31G** basis set provides the most accurate color prediction and there is no need to extend the basis set since it does not improve the prediction of color. Although different functionals were found to give the most accurate color prediction for different anthraquinones, it is possible to apply the same DFT approach for the whole set of analyzed dyes. Especially three functionals seem to be valuable, namely mPW1LYP, B1LYP and PBE0 due to very similar spectra predictions. The major source of discrepancies between theoretical and experimental spectra comes from L values, representing the lightness, and the a parameter, depicting the position on green→magenta axis. Fortunately, the agreement between computed and observed blue→yellow axis (parameter b) is very precise in the case of studied anthraquinone dyes in methanol solution. Despite discussed shortcomings, color prediction from first principle quantum chemistry computations can lead to quite satisfactory results, expressed in terms of color space parameters.


[Preparation and fluorescence study of anthracene, perylene and 1-aminoanthraquinone colloids]

Jin-Shui Liu, Yong-Xin Li, Feng Gao, Lun Wang
PMID: 15852824   DOI:

Abstract

Anthracene, perylene and 1-aminoanthraquinone colloids have been prepared by reprecipitation method. In comparison with the fluorescence emission spectra of colloids and molecules (in acetone solution), it was indicated that collids fluorescence spectra are red-shifted and easy emission. Base on the fluorescence emission and molecular structure theory, the authors conclude that these molecules overlap when they form particles. At the same time they are planar molecules. This results in the strong stacking electronic properties. So fluorescence excitation and emission become easy.


Radiosensitization by dimethylbenzanthracene, diphenylcyclopropenone and aminoanthraquinones

G L Floersheim
PMID: 7473893   DOI: 10.2131/jts.20.149

Abstract

Radiosensitization of mice by dimethylbenzanthracene, diphenylcyclopropenone and aminoanthraquinones was investigated in a model where survival time after lethal radiation was scored. Survival time was shortened by nontoxic doses of the chemicals. The used in vivo system confirmed the radiosensitizing potential of dimethylbenzanthracene reported previously with in vitro studies. Moreover, radiosensitizing properties of diphenylcyclopropenone and aminoanthraquinones could be demonstrated. The sensitizing interaction of these chemicals with radiation adds a new facet to their toxicological spectrum and could, by enhancing radiation effects, influence estimates of risk. On the other hand, diphenylcyclopropenone or aminoanthraquinones deserve consideration as topical sensitizers in conditions where radiation is indicated to treat cutaneous malignancies.


[A routine analytical method for carcinogenic isomers in commercial 1-aminoanthraquinone and 1-aminoanthracene by high performance liquid chromatography]

H Matsushita, H Sakai, T Shiozaki, K Tanabe, T Handa
PMID: 3761714   DOI: 10.1539/joh1959.28.124

Abstract




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